4-chloro-N-(1-cyano-1-methylpropyl)benzamide
Description
4-Chloro-N-(1-cyano-1-methylpropyl)benzamide is a benzamide derivative characterized by a para-chlorinated benzene ring and a unique N-substituent: a branched alkyl chain containing a cyano (-CN) group at the 1-position (1-methylpropyl backbone). This structure combines electron-withdrawing (chloro, cyano) and sterically bulky substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(2-cyanobutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-3-12(2,8-14)15-11(16)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBNWYPWTZGNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-cyano-1-methylpropyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-cyano-1-methylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-cyano-1-methylpropyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted benzamides with various functional groups.
Hydrolysis: 4-chlorobenzoic acid and 1-cyano-1-methylpropylamine.
Reduction: 4-chloro-N-(1-aminomethylpropyl)benzamide.
Scientific Research Applications
4-chloro-N-(1-cyano-1-methylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-cyano-1-methylpropyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with proteins, potentially inhibiting their function. The chloro substituent may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons:
Electron-Withdrawing vs. Electron-Donating Groups
- This contrasts with the electron-donating methoxy group in 4-chloro-N-[1-(4-methoxyphenyl)propyl]benzamide, which improves membrane permeability .
- Chloro Substituent : Common to all analogs, the para-chloro group stabilizes the benzamide via resonance and inductive effects, favoring aromatic interactions in biological targets .
Steric and Solubility Effects
- Branched Alkyl Chains : The 1-methylpropyl chain in the target compound introduces steric hindrance, which may limit rotational freedom and affect binding to enzymatic pockets. Comparatively, the linear 3-(pyrrolidinyl)propyl chain in enhances water solubility due to the basic pyrrolidine nitrogen .
- Hydroxy/Fluoro Modifications: The 3-fluoro-1-hydroxypropyl substituent in 2j introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic cyano group.
Biological Activity
4-Chloro-N-(1-cyano-1-methylpropyl)benzamide is an organic compound with the molecular formula C11H12ClN2O. It is a derivative of benzamide, characterized by a chloro substituent on the benzene ring and a cyano group attached to a methylpropyl chain. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and other pharmacological properties.
The structure of this compound allows it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis. The presence of the cyano group enhances its reactivity and biological interaction potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. As a benzamide derivative, it may engage in nucleophilic reactions that modulate enzyme activity or receptor signaling pathways.
Key Mechanisms:
- Nucleophilic Substitution : Leads to the formation of substituted benzamides with diverse functional groups.
- Hydrolysis : Results in the production of 4-chlorobenzoic acid and 1-cyano-1-methylpropylamine.
- Reduction : Can yield 4-chloro-N-(1-aminomethylpropyl)benzamide.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that benzamide derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The anticancer properties of this compound are under investigation, with preliminary studies indicating that it may inhibit cancer cell proliferation. The exact pathways and molecular targets involved remain an area for further research.
Study 1: Antimicrobial Efficacy
In a comparative study, several benzamide derivatives were tested against common bacterial pathogens. This compound demonstrated significant antibacterial activity, particularly against gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy comparable to standard antibiotics.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Standard Antibiotic (e.g., Penicillin) | 16 |
Study 2: Anticancer Activity
A study focused on the cytotoxic effects of various benzamide derivatives on cancer cell lines revealed that this compound exhibited notable cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
